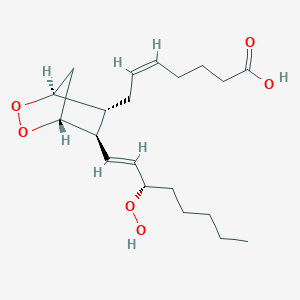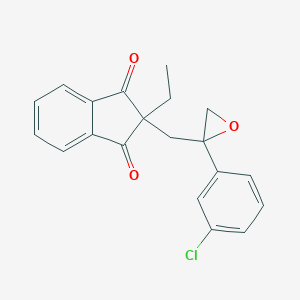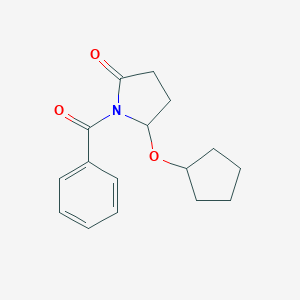
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one
Descripción general
Descripción
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one, also known as BZP, is a synthetic compound that belongs to the class of piperazines. BZP was initially developed as a potential antidepressant, but it was later found to have psychoactive effects similar to amphetamines. BZP has been used recreationally as a party drug due to its stimulant effects. However, in recent years, there has been an increasing interest in BZP due to its potential therapeutic applications.
Mecanismo De Acción
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one also acts as a monoamine oxidase inhibitor (MAOI), which further increases the levels of these neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been shown to have stimulant effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of adrenaline and noradrenaline, leading to increased energy and alertness. 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has also been shown to have anxiolytic effects, reducing anxiety and stress levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been used in laboratory experiments to study its effects on the brain and behavior. One advantage of using 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one in research is its similarity to amphetamines, which allows for comparisons between the two compounds. However, one limitation is that 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been shown to have potential neurotoxic effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one research. One area of interest is its potential as a treatment for Parkinson's disease, as studies have shown that 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one may improve motor function in animal models. Another area of interest is 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one's potential as an antidepressant, as studies have shown that it may have similar effects to traditional antidepressants. Additionally, further research is needed to fully understand the potential neurotoxic effects of 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one and how they may impact its use in research and potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been studied for its potential therapeutic applications, including its use as an antipsychotic, anxiolytic, and antidepressant. Studies have also investigated 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one's potential as a treatment for Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).
Propiedades
Número CAS |
136410-22-5 |
|---|---|
Nombre del producto |
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one |
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
1-benzoyl-5-cyclopentyloxypyrrolidin-2-one |
InChI |
InChI=1S/C16H19NO3/c18-14-10-11-15(20-13-8-4-5-9-13)17(14)16(19)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 |
Clave InChI |
HXHAANZEIVUAOS-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC2CCC(=O)N2C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCC(C1)OC2CCC(=O)N2C(=O)C3=CC=CC=C3 |
Sinónimos |
1-benzoyl-5-cyclopentyloxy-pyrrolidin-2-one |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


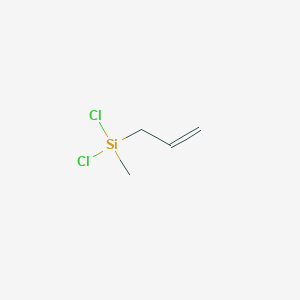
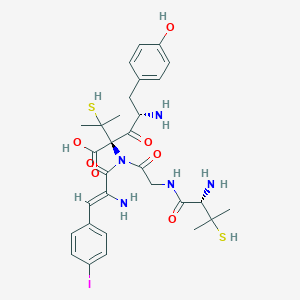
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)
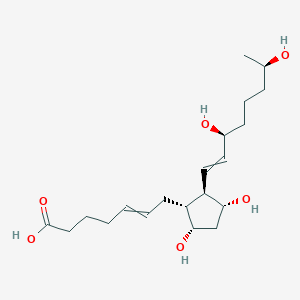
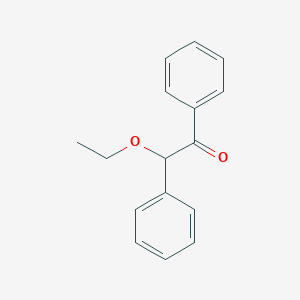
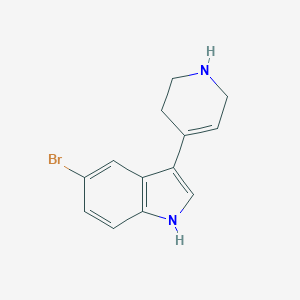
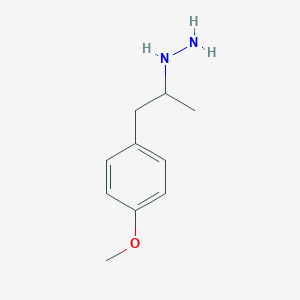

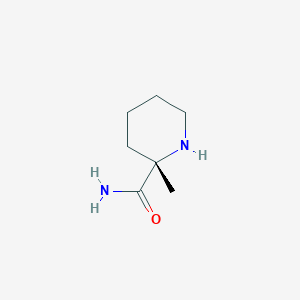
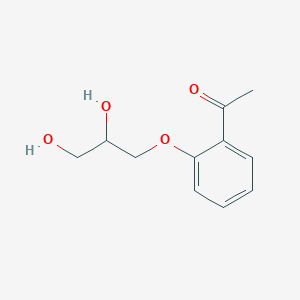
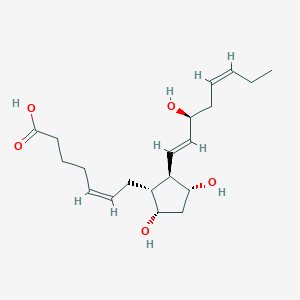
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
